Methyl indole-3-acetate
Description
Contextualizing Methyl 2-(1H-indol-3-yl)acetate within Indole (B1671886) Chemistry
The indole ring system is a privileged scaffold in chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. tandfonline.com Methyl 2-(1H-indol-3-yl)acetate is a derivative of indole-3-acetic acid (IAA), a prominent member of the auxin class of plant hormones. nih.govambeed.com The compound features an indole core substituted at the third position with a methyl acetate (B1210297) group. nih.gov This specific arrangement of functional groups provides a unique combination of reactivity and biological relevance, making it a key building block and research tool in organic synthesis and medicinal chemistry.
Research Significance and Interdisciplinary Relevance
The significance of methyl 2-(1H-indol-3-yl)acetate extends across multiple scientific disciplines. In medicinal chemistry, it serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents. nih.gov Its connection to the natural plant hormone IAA also makes it a subject of interest in agrochemistry and plant science, where it and its derivatives are studied for their effects on plant growth and development. google.com Furthermore, its structural properties have led to its use in the development of new materials. As an endogenous metabolite, it is also relevant in metabolomics and biochemical research. medchemexpress.comglpbio.com
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHADMDGDNYQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172639 | |
| Record name | Methyl indol-3-ylacetate | |
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Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indole-3-methyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
1912-33-0 | |
| Record name | Indole-3-acetic acid, methyl ester | |
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| Record name | Methyl indole-3-acetate | |
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| Record name | Methyl indole-3-acetate | |
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| Record name | Methyl indol-3-ylacetate | |
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| Record name | Methyl indol-3-ylacetate | |
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| Record name | METHYL INDOLE-3-ACETATE | |
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| Record name | Indole-3-methyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
| Record name | Indole-3-methyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029738 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Natural Roles in Biological Systems
Natural Occurrence in Plants and Fungi
Methyl 2-(1H-indol-3-yl)acetate is a naturally occurring compound found in a variety of plant species. It is recognized as a methyl ester of indole-3-acetic acid (IAA), a primary plant hormone belonging to the auxin class. Research has led to its isolation from the seeds of several common plants, including peas, Vicia (a genus of flowering plants in the pea family), soybeans, and beans. cymitquimica.com Its presence has also been noted in apples. cymitquimica.com In the fungal kingdom, indole-3-acetic acid and its derivatives are known to be produced by various species, where they can influence plant growth and development, sometimes as part of symbiotic or pathogenic interactions. For instance, indoleethanol (tryptophol), a related tryptophan catabolite, has been identified as a quorum-sensing molecule in fungi. nih.gov
| Organism Type | Specific Examples |
| Plants | Apples, Peas, Vicia, Soybeans, Beans cymitquimica.com |
| Fungi | Known to produce related tryptophan catabolites like indoleethanol nih.gov |
Endogenous Metabolite in Mammalian Systems and Microbiota
Methyl 2-(1H-indol-3-yl)acetate is confirmed as an endogenous metabolite within mammalian systems. medchemexpress.com Its presence is largely attributed to the metabolic activity of the gut microbiota, which breaks down dietary tryptophan. researchgate.net The gut microbiome plays a crucial role in metabolizing compounds that the host cannot, and the catabolites of tryptophan are a significant class of these microbially-produced molecules. mdpi.com These metabolites can be absorbed by the host and influence various physiological processes. researchgate.net For example, studies have reported the presence of methyl-IAA in the urine of pregnant women, with mean concentrations around 8 µM, indicating its circulation within the human body. nih.gov The gut microbiota, including species from genera such as Bacteroides and Clostridium, are known producers of various indole (B1671886) derivatives from tryptophan. nih.gov
Role as a Tryptophan Catabolite
Tryptophan, an essential amino acid obtained from the diet, serves as a precursor for numerous bioactive metabolites in both the host and the gut microbiota. mdpi.com The microbial catabolism of tryptophan is a complex process that yields a wide array of indole-based compounds, including indole, skatole, tryptamine (B22526), and indole-3-acetic acid (IAA). mdpi.com Methyl 2-(1H-indol-3-yl)acetate is the methyl ester of IAA and is thus considered a tryptophan catabolite. cymitquimica.comnih.gov
The production of these catabolites is a key aspect of host-microbe interaction. researchgate.net Bacterial enzymes, such as tryptophanase, can convert tryptophan into various intermediates that are further processed into molecules like IAA. mdpi.com These tryptophan catabolites are not merely waste products; many act as signaling molecules. A number of them, including IAA, are known ligands for the aryl hydrocarbon receptor (AHR), a transcription factor that plays a critical role in modulating immune responses and maintaining intestinal barrier function. nih.govnih.gov The activation of AHR by these microbial metabolites can influence the production of cytokines and contribute to intestinal homeostasis. nih.gov The transformation of tryptophan by gut bacteria into compounds like IAA and its derivatives highlights a vital metabolic interplay between the microbiome and the host. mdpi.com
| Metabolite | Precursor | Key Role |
| Methyl 2-(1H-indol-3-yl)acetate | Indole-3-acetic acid (IAA) / Tryptophan | Endogenous metabolite, Tryptophan catabolite nih.govmedchemexpress.com |
| Indole-3-acetic acid (IAA) | Tryptophan | Plant hormone, Microbial signaling molecule, AHR ligand cymitquimica.comnih.gov |
| Indole | Tryptophan | Intercellular signaling molecule, AHR ligand nih.gov |
| Skatole (3-methylindole) | Tryptophan | AHR ligand nih.gov |
| Tryptamine | Tryptophan | AHR ligand nih.gov |
Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis of Methyl 2-(1H-indol-3-yl)acetate
The primary methods for synthesizing methyl 2-(1H-indol-3-yl)acetate, the methyl ester of indole-3-acetic acid (IAA), involve direct esterification or alternative routes starting from different precursors. nih.gov
Esterification of Indole-3-acetic Acid
The most direct route to methyl 2-(1H-indol-3-yl)acetate is the esterification of its parent carboxylic acid, indole-3-acetic acid (IAA). acs.org This classic chemical transformation can be achieved using various standard esterification protocols. For instance, reacting IAA with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid is a common laboratory method. While several esters of indole-3-acetic acid have been described, their characterization has sometimes been limited to conversion to picrates, as hydrolysis to identify the alcohol component can be challenging with small sample sizes. acs.org
Enzymatic methods also provide a pathway for the esterification of IAA. Enzyme preparations from sources like immature sweet corn (Zea mays) kernels have been shown to catalyze the CoA- and ATP-dependent esterification of indole-3-acetic acid to form esters with molecules like myo-inositol and glucose. nih.gov
Alternative Synthetic Routes
Beyond direct esterification, methyl 2-(1H-indol-3-yl)acetate and its parent acid can be produced through several other synthetic pathways. One notable method is the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. orgsyn.org Specifically, glutamic acid can be converted to the necessary aldehyde via Strecker degradation and then reacted with phenylhydrazine to synthesize indole-3-acetic acid, which can subsequently be esterified. wikipedia.org
Other historical and alternative syntheses of indole-3-acetic acid, the precursor to its methyl ester, include:
The reaction of indole with glycolic acid in the presence of a base at high temperatures (250 °C). orgsyn.orgwikipedia.org
Hydrolysis of indole-3-acetonitrile. orgsyn.org
Reaction of gramine-type compounds with cyanide, followed by hydrolysis of the resulting nitrile. orgsyn.org
Reaction of indole with ethyl diazoacetate, followed by hydrolysis. orgsyn.org
Synthesis of Indole-3-acetic Acid Precursors and Analogs
The synthesis of indole-3-acetic acid (IAA) and its derivatives often relies on the availability of specific precursors and analogs. Plants, for example, utilize multiple biosynthetic pathways starting from tryptophan to produce IAA. wikipedia.orgresearchgate.net One key pathway proceeds through indole-3-pyruvic acid, while another, found in Arabidopsis thaliana, goes through indole-3-acetaldoxime. wikipedia.orgresearchgate.net
In a laboratory setting, precursors for IAA and its analogs can be synthesized through various organic reactions. For instance, α-methylindole-3-acetic acid can be prepared by condensing indole with lactic acid. orgsyn.org The synthesis of more complex analogs, such as those designed as potential tubulin polymerization inhibitors, involves multi-step processes. A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the structures of known inhibitors. rsc.orgnih.gov
The synthesis of IAA itself has been developed through numerous methods since its initial preparation from indole-3-acetonitrile. wikipedia.org Chemical synthesis can be achieved by reacting indole with glycolic acid and a base at 250°C. wikipedia.org
Derivatization Strategies and Analogue Synthesis
The indole core of methyl 2-(1H-indol-3-yl)acetate is a versatile scaffold for chemical modification, allowing for the synthesis of a wide array of derivatives and analogs with tailored properties.
Amino Acid Derivatives
The indole nucleus can be functionalized with amino acids or their esters to create novel chemical entities. A notable example is the synthesis of 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones through the reaction of (1H-indol-2-yl)methyl acetates with α-amino acid methyl esters. nih.gov This reaction proceeds under basic conditions, involving the in-situ generation of a reactive 2-alkylideneindolenine intermediate, followed by a Michael-type addition of the amino acid ester and subsequent intramolecular cyclization. nih.gov The yield of this reaction can be influenced by the steric bulk of the amino acid's side chain; for example, satisfactory yields were obtained with methyl esters of L-phenylalanine and L-valine, while the yield was lower with L-leucine. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
| (1H-indol-2-yl)methyl acetate (B1210297) | Methyl L-phenylalaninate | 3-benzyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one | K₂CO₃, MeCN, 120°C | 73% | nih.gov |
| (1H-indol-2-yl)methyl acetate | Methyl L-valinate | 3-isopropyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one | K₂CO₃, MeCN, 120°C | Good | nih.gov |
| (1H-indol-2-yl)methyl acetate | Methyl L-leucinate | 3-isobutyl-2,3-dihydropyrazino[1,2-a]indol-4(1H)-one | K₂CO₃, MeCN, 120°C | Lowered | nih.gov |
This table showcases the synthesis of pyrazinoindole derivatives from indole acetates and amino acid esters.
Halogenated Derivatives and Regioselective Bromination
Halogenation of the indole ring is a key strategy for creating derivatives, with regioselectivity being a critical aspect of the synthesis. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. acs.org
Regioselective Bromination: The position of bromination on the indole nucleus can be controlled by the reaction conditions and the nature of substituents already present on the ring. acs.orgrsc.org
C5,C6-Dibromination: Treating methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate. rsc.org
Control of Regioselectivity: For substituted 3-methylindoles, bromination with N-Bromosuccinimide (NBS) can be directed to either the C3-alkyl group (via a free radical mechanism) or the C2 position (via an electrophilic mechanism). acs.org The outcome is controlled by the choice of substituent and the protecting group on the indole nitrogen (N1). acs.org Similarly, bromination of ethyl methoxyindole-2-carboxylates with bromine in acetic acid occurs on the benzene (B151609) portion of the indole, whereas using pyridinium (B92312) bromide perbromide or NBS in different solvents leads to bromination at the C3 position. researchgate.net
Synthesis of Halogenated Indoles: Halogenated indoles are valuable synthetic intermediates. For example, 3-chloro-, 3-bromo-, and 3-iodo- derivatives of 2-trifluoromethylindole can be prepared in high yields. nih.gov These halogenated compounds can then be used in further reactions, such as palladium-catalyzed cross-coupling reactions with boronic acids or acetylenes, to produce more complex molecules. nih.gov
| Indole Substrate | Brominating Agent/Conditions | Product | Reference |
| Methyl indole-3-carboxylate | Bromine in acetic acid | Methyl 5,6-dibromoindole-3-carboxylate | rsc.org |
| Methyl indolyl-3-acetate | 1. Protection (N1, C8) 2. Bromine in CCl₄ 3. Deprotection | Methyl 6-bromoindolyl-3-acetate | nih.govresearchgate.net |
| Substituted 3-methylindoles | N-Bromosuccinimide (NBS) | C3-alkyl bromide or C2-bromide | acs.org |
| Ethyl methoxyindole-2-carboxylates | Bromine in acetic acid | Benzene-ring brominated product | researchgate.net |
| Ethyl methoxyindole-2-carboxylates | NBS in DMF | Ethyl 3-bromo-methoxyindole-2-carboxylate | researchgate.net |
This table summarizes various regioselective bromination reactions on indole substrates.
Other Functionalized Indole Scaffolds
The synthesis of methyl 2-(1H-indol-3-yl)acetate can be efficiently achieved by leveraging pre-existing, functionalized indole scaffolds. This approach allows for the strategic manipulation of functional groups on the indole core to introduce the desired acetate side chain at the C3 position. Key starting materials for such transformations often include indole-3-carbaldehyde and various indole carboxylic acids.
One common strategy involves the derivatization of 1H-indole-3-carbaldehyde. For instance, a series of novel (Z)-3-(3-((3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)-1H-indol-1-yl)-N-arylpropanamides has been synthesized starting from 3-(3-formyl-1H-indol-1-yl)-N-arylpropanamides. easychair.org The initial step in this sequence is the reaction of 1H-indole-3-carbaldehyde with a 3-chloro-N-arylpropanamide in the presence of a base like potassium carbonate (K2CO3) in acetone (B3395972) at room temperature. easychair.org While this specific example leads to a more complex molecule, the initial N-alkylation and subsequent reactions demonstrate the utility of indole-3-carbaldehyde as a versatile precursor for C3-substituted indoles.
Another foundational precursor is indole-2-carboxylic acid and its esters. mdpi.com For example, methyl 1H-indole-2-carboxylate can be synthesized and subsequently used as a starting point for more complex structures. mdpi.com Although direct conversion to a C3-acetate from a C2-carboxylate is not straightforward, these scaffolds are crucial in the synthesis of diverse indole derivatives. A more direct route might involve the hydrolysis of a nitrile, such as 1H-indole-3-acetonitrile, or the direct esterification of indole-3-acetic acid.
The synthesis of functionalized indole-2-carbonitriles has also been explored, which can serve as precursors. Starting from 1H-indole-2-carboxamide, dehydration using a reagent like phosphorus oxychloride yields 1H-indole-2-carbonitrile. nih.gov This nitrile can then undergo further functionalization, such as N-alkylation, followed by transformations at other positions of the indole ring. nih.gov
A general overview of synthetic pathways starting from functionalized indoles is presented below:
Table 1: Synthesis from Functionalized Indole Precursors
| Starting Material | Reagents & Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | 1. 3-chloro-N-arylpropanamide, K2CO3, Acetone, rt | 3-(3-formyl-1H-indol-1-yl)-N-arylpropanamide | easychair.org |
| 1H-Indole-2-carboxamide | POCl3, Chloroform, reflux | 1H-Indole-2-carbonitrile | nih.gov |
| 1H-Indole-2-carboxylic acid | NaOH, H2O, reflux | 1H-Indole-2-carboxylic acid (hydrolysis of ester) | mdpi.com |
Catalytic Approaches in Indole Synthesis Research
Catalytic methods have become indispensable in modern organic synthesis, offering efficient, selective, and often more environmentally benign routes to complex molecules like methyl 2-(1H-indol-3-yl)acetate. Research in this area is extensive, with transition-metal catalysis, particularly with palladium, as well as catalysis by other metals and non-metal species, playing a prominent role. rsc.orgmdpi.com
Palladium-Catalyzed Syntheses: Palladium catalysts are exceptionally versatile for constructing the indole nucleus. One of the classic methods, the Fischer indole synthesis, has been adapted using palladium catalysis in what is known as the Buchwald modification. wikipedia.org This approach involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which then cyclize to form the indole ring. wikipedia.org This method expands the scope of the traditional Fischer synthesis, which typically relies on strong Brønsted or Lewis acids. wikipedia.orgbyjus.com
Another powerful palladium-catalyzed method is the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by a cyclization step to form the indole. mdpi.com This sequence allows for the construction of variously substituted indoles. Furthermore, palladium-catalyzed intramolecular oxidative coupling has been effectively used to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives from enamines under microwave irradiation, often resulting in excellent yields and high regioselectivity. mdpi.com A similar strategy involves the reductive N-heteroannulation of 2-nitrostyrenes, catalyzed by a palladium-phosphine complex, to produce functionalized indoles such as methyl indole-4-carboxylate. orgsyn.org
Silver-Catalyzed Syntheses: Silver(I) catalysts have emerged as effective reagents for promoting indole-forming reactions, particularly through the hydroamination of alkynes. nih.govyork.ac.uk These reactions are significant as they provide a direct route to the indole core under relatively mild conditions. The first silver-mediated indole synthesis was reported in 2004, and since then, the methodology has been expanded to include a variety of substrates. nih.gov
Other Catalytic Systems: Beyond palladium and silver, other transition metals like cobalt have been utilized. For instance, cobalt(III)-catalyzed intramolecular C-H activation of ortho-alkenylanilines provides an efficient pathway to indoles. mdpi.com Additionally, base-catalyzed methods are effective for synthesizing 3-substituted indoles by promoting reactions like Knoevenagel condensation or Michael addition. rsc.org In a move towards green chemistry, amino acids, such as L-proline, have been employed as natural and versatile catalysts for the synthesis of 3-substituted indoles, often proceeding at room temperature. rsc.org
The table below summarizes key catalytic approaches relevant to indole synthesis.
Table 2: Overview of Catalytic Approaches in Indole Synthesis
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium Nanoparticles | Sonogashira Coupling / Cyclization | Recyclable catalyst for reaction of 2-haloanilines with alkynes. | mdpi.com |
| Palladium(II) Acetate | Intramolecular Oxidative Coupling | Microwave-assisted synthesis from enamines, high regioselectivity. | mdpi.com |
| Palladium(II) Acetate / PPh3 | Reductive N-heteroannulation | Flexible entry to functionalized indoles from 2-nitrostyrenes. | orgsyn.org |
| Silver(I) Salts | Hydroamination / Cyclization | Mild conditions for the synthesis of the indole core from alkynes. | nih.gov |
| Cobalt(III) Complexes | C-H Activation / Cyclization | Intramolecular reaction of ortho-alkenylanilines. | mdpi.com |
| L-Proline | Condensation / Cyclization | Amino acid catalyst enabling room temperature synthesis. | rsc.org |
Biological Activities and Mechanistic Investigations
Roles in Plant Growth and Development Regulation
Methyl 2-(1H-indol-3-yl)acetate is intricately linked to the auxin signaling pathway, a critical component of plant physiology.
The balance of auxin, a key plant hormone, is crucial for proper growth and development. One of the primary mechanisms for maintaining this balance, or homeostasis, is through the methylation of indole-3-acetic acid (IAA), the most common and potent auxin. This process is catalyzed by the enzyme indole-3-acetic acid methyltransferase (IAMT1). IAMT1 converts IAA into its methylated form, methyl 2-(1H-indol-3-yl)acetate. This conversion serves as a regulatory switch, as the methylated form is generally considered inactive. By methylating IAA, plants can temporarily store and inactivate excess auxin, preventing the detrimental effects of over-accumulation. This reversible process allows for the fine-tuning of auxin levels in response to developmental cues and environmental stimuli.
The regulation of auxin levels through methylation directly impacts physiological processes such as hypocotyl elongation and gravitropism. The hypocotyl is the stem of a germinating seedling, and its elongation is highly sensitive to auxin concentrations. Studies have shown that the overexpression of IAMT1, leading to increased levels of methyl 2-(1H-indol-3-yl)acetate and consequently lower levels of active IAA, can result in shorter hypocotyls.
Gravitropism, the growth of a plant in response to gravity, is also an auxin-mediated process. Differential accumulation of auxin on the lower side of a horizontally placed stem or root causes differential growth, leading to the upward growth of shoots and downward growth of roots. The methylation of IAA to methyl 2-(1H-indol-3-yl)acetate can modulate the auxin gradients necessary for these gravitropic responses.
Plants encounter various environmental stresses, and their ability to respond and adapt is critical for survival. Auxin signaling, including the conversion of IAA to methyl 2-(1H-indol-3-yl)acetate, is involved in mediating these stress responses. The regulation of auxin homeostasis allows plants to allocate resources and modify their growth patterns to cope with adverse conditions such as drought, salinity, and pathogen attacks.
The conversion of indole-3-acetic acid to methyl 2-(1H-indol-3-yl)acetate is a reversible process. While IAMT1 is responsible for the methylation of IAA, other enzymes, known as esterases, can hydrolyze methyl 2-(1H-indol-3-yl)acetate back to the active auxin, IAA. This dynamic interconversion allows the plant to rapidly mobilize its auxin reserves when and where they are needed for growth and developmental processes. This ability to switch between the active and inactive forms of auxin provides a sophisticated mechanism for precise temporal and spatial control of plant development.
Engagement in Mammalian Biological Processes and Disease Research
While extensively studied in plants, the role of methyl 2-(1H-indol-3-yl)acetate in mammalian systems is an emerging field of investigation.
Preliminary research has suggested that methyl 2-(1H-indol-3-yl)acetate may possess anti-cancer properties. medchemexpress.com As an endogenous metabolite, its presence in mammalian systems is established. medchemexpress.com Investigations are exploring its potential to modulate signaling pathways that are often dysregulated in cancer. medchemexpress.com For instance, some studies focus on its ability to influence pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and survival. medchemexpress.com However, the precise mechanisms by which methyl 2-(1H-indol-3-yl)acetate exerts these potential effects are still under investigation.
Anti-cancer Potential and Signaling Pathway Modulation
Inhibition of Cancer Cell Invasion (MEK1/2-ERK1/2 Pathway, MMP-9)
The invasive nature of cancer cells is a critical factor in metastasis. Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, play a crucial role in this process by degrading the extracellular matrix, which acts as a barrier to cell movement. nih.gov Elevated levels of MMP-2 and MMP-9 are often associated with the diagnosis and prognosis of various cancers. nih.gov Research has shown that inhibiting these gelatinases can limit cancer cell invasion and metastasis. nih.gov
The MAPK/ERK1/2 signaling pathway is another key regulator of cell proliferation and invasion. At moderate concentrations, reactive oxygen species (ROS) can activate this pathway, which in turn can activate MMPs. mdpi.com Therefore, compounds that can modulate the MEK1/2-ERK1/2 pathway and inhibit MMP-9 activity are of significant interest in cancer therapy.
Induction of Apoptosis and Cell Cycle Arrest
Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Inducing apoptosis in cancer cells is a key strategy for many anticancer therapies. nih.govnih.gov
Studies have shown that certain indole (B1671886) derivatives can induce apoptosis and cause cell cycle arrest in various human tumors. nih.gov For instance, the novel indole ethyl isothiocyanate (NB7M) has been shown to be cytotoxic to central nervous system cancer cells and neuroblastoma, activating pro-apoptotic signaling and regulating cell cycle progression. nih.gov Similarly, another indole compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has been found to induce apoptosis and arrest the cell cycle in the G0/G1 phase in human hepatocellular carcinoma cells. nih.gov The mechanism of action for some anticancer agents involves the induction of DNA damage, which can lead to cell cycle arrest and apoptosis. nih.gov
Metabolic Modulation in Cancer Cells (ATP, p53/p21, SIRT3/SOD2/Bax, HIF1α, Hexokinase II)
Cancer cells exhibit altered metabolism to support their rapid growth and proliferation. The tumor suppressor protein p53 plays a crucial role in regulating cellular metabolism, affecting glycolysis, oxidative phosphorylation, and the generation of reactive oxygen species (ROS). nih.gov Wild-type p53 generally suppresses glycolysis and promotes oxidative phosphorylation. nih.gov
Sirtuin 3 (SIRT3), a mitochondrial deacetylase, is another key player in metabolic regulation, maintaining mitochondrial function and integrity in response to oxidative stress. nih.gov High levels of SIRT3 have been linked to the suppression of hepatocellular carcinoma growth and invasion. nih.gov
Research on the indole compound MIAM has revealed its ability to modulate cancer cell metabolism. MIAM was found to inhibit the growth of human hepatocellular carcinoma cells by activating the NADPH oxidase 4 (NOX4)/p22phox and SIRT3/SOD2 pathways, as well as the SIRT3/p53/p21Waf1/Cip pathway. nih.gov This suggests that MIAM exerts its anticancer effects in part by upregulating SIRT3. nih.gov The p53 protein can also regulate the expression of hexokinase II (HK2), a key enzyme in the glycolytic pathway. nih.gov
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism. nih.gov While low to moderate levels of ROS can act as signaling molecules promoting cell survival and proliferation, excessive levels can induce oxidative stress, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov
In cancer cells, the generation of ROS can be stimulated by various factors, including mitochondrial dysfunction and oncogene activity. nih.gov Mitochondria are a primary source of endogenous ROS. nih.gov The delicate balance of ROS levels is crucial, as high concentrations can be detrimental to cancer cells. mdpi.com Consequently, modulating ROS levels has become a promising strategy in cancer therapy. Some chemotherapeutic agents work by increasing ROS levels, which contributes to cell death. nih.gov For example, the indole compound MIAM has been shown to increase cellular ROS levels in hepatocellular carcinoma cells. nih.gov
Peroxidase-Mediated Cytotoxicity and Targeted Therapy Strategies
Peroxidases are enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide. This catalytic activity can be harnessed for targeted cancer therapy. The general principle involves delivering a non-toxic prodrug to the tumor site, where it is then converted into a cytotoxic agent by a peroxidase. This approach aims to minimize damage to healthy tissues while maximizing the therapeutic effect on the tumor.
While direct studies on peroxidase-mediated cytotoxicity of methyl 2-(1H-indol-3-yl)acetate were not found, the concept is a significant area of research in developing targeted cancer therapies.
Neurological Effects and Developmental Biology Studies
Indole derivatives are not only investigated for their anticancer properties but also for their effects on the nervous system. For instance, psilocin, a substituted tryptamine (B22526) alkaloid structurally similar to serotonin (B10506), is known for its psychedelic effects. wikipedia.org It acts as an agonist at serotonin receptors, which are involved in regulating mood, decision-making, and visual processing. wikipedia.org
In the context of developmental biology, studies on compounds like iberin, an isothiocyanate derived from cruciferous vegetables, have shown inhibitory effects on the growth of human neuroblastoma cells. usda.gov This suggests the potential of certain natural compounds to influence the development and proliferation of nerve cancer cells. usda.gov
Interactions with Gut Microbiota and Host Health
The gut microbiota plays a crucial role in host health by metabolizing dietary components and producing a wide range of metabolites that influence host physiology. researchgate.netresearchgate.net These microbial metabolites, such as short-chain fatty acids (SCFAs), can impact the host's immune system, metabolism, and even neurological functions. researchgate.netnih.gov
Alterations in the gut microbiota composition have been linked to various diseases, including metabolic syndromes and cardiovascular diseases. researchgate.net SCFAs like acetate (B1210297), propionate, and butyrate (B1204436) are key products of fiber fermentation by the gut microbiota and have diverse physiological effects. researchgate.netmdpi.com For example, acetate has been shown to have anti-inflammatory properties and can influence the gut barrier function. nih.gov The interaction between diet, the gut microbiota, and host health is a complex and dynamic process, with microbial metabolites acting as crucial signaling molecules. researchgate.net
Potential as Biomarkers of Disease
Given its role as a product of gut microbial metabolism and its involvement in inflammatory and metabolic processes, methyl 2-(1H-indol-3-yl)acetate and related tryptophan metabolites hold potential as biomarkers for various diseases. The observed reduction of methyl indole-3-acetate (B1200044) in the fecal samples of pediatric enthesitis-related arthritis patients suggests its potential as a non-invasive biomarker for this condition. hmdb.ca Similarly, the decreased levels of I3A in a mouse model of NAFLD point to its possible use as a biomarker for this liver disease. elifesciences.org Further research is needed to validate the clinical utility of methyl 2-(1H-indol-3-yl)acetate as a biomarker in human populations.
Antimicrobial and Antioxidant Properties of Indole Derivatives
Indole and its derivatives are a class of compounds recognized for their broad spectrum of biological activities, including antimicrobial and antioxidant properties. nih.govbohrium.comresearchgate.net
Activity against Bacterial Strains
Numerous studies have highlighted the antimicrobial efficacy of various indole derivatives against a range of bacterial pathogens, including multidrug-resistant strains. nih.govasm.orgnih.gov For instance, certain indole derivatives have demonstrated significant activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov Some synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown high activity against Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MIC) as low as < 1 µg/mL. dntb.gov.uamdpi.com
The antimicrobial activity of indole derivatives often involves mechanisms such as the inhibition of biofilm formation. asm.org For example, 7-hydroxyindole (B18039) has been shown to not only inhibit biofilm formation by extensively drug-resistant Acinetobacter baumannii but also to eradicate established biofilms. asm.org The combination of the indole nucleus with other heterocyclic structures, such as triazoles and thiadiazoles, has been explored to develop novel antimicrobial agents with a broad spectrum of activity. nih.govresearchgate.net
Below is a table summarizing the antimicrobial activity of selected indole derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
| Indole-triazole derivative 3d | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis | 3.125-50 µg/mL | nih.gov |
| 5-iodoindole, 3-methylindole, 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | Potent antimicrobial and antibiofilm activity | asm.org |
| Indolylbenzo[d]imidazoles 3ao and 3aq | Staphylococcus aureus ATCC 25923, MRSA ATCC 43300 | < 1 µg/mL | dntb.gov.uamdpi.com |
| Indolylbenzo[d]imidazoles 3aa and 3ad | Staphylococcus aureus ATCC 25923, MRSA ATCC 43300 | 3.9–7.8 µg/mL | dntb.gov.uamdpi.com |
Enzymatic and Metabolic Pathways
The metabolism of the indoleacetate core is significantly influenced by microbial enzymes, particularly in anaerobic environments like the mammalian gut. nih.govmit.edu These pathways involve complex radical-based reactions.
Certain anaerobic bacteria can convert tryptophan into indole-3-acetate (I3A), which is then further metabolized. wikipedia.org The enzyme Indoleacetate Decarboxylase (IAD) catalyzes the final, chemically challenging step in this pathway: the decarboxylation of indole-3-acetate to produce skatole (3-methylindole). nih.govwikipedia.org Skatole is a volatile and malodorous compound responsible for the characteristic smell of feces and can accumulate in the fatty tissue of pigs, causing "boar taint". nih.govwikipedia.org
The decarboxylation of I3A is difficult because it would involve the direct elimination of CO2, leaving an unstable carbanion. wikipedia.org IAD overcomes this challenge through a radical-mediated mechanism. nih.govmit.edu It is a glycyl radical enzyme (GRE) that performs a non-oxidative radical decarboxylation of I3A. nih.govacs.org Research on IAD from Olsenella uli has shown that the reaction is initiated by a hydrogen atom abstraction from the α-carbon of I3A, which generates a carbon-centered radical, rather than through a Kolbe-type oxidation of the carboxylate. nih.govmit.eduacs.orgosti.gov
Indoleacetate decarboxylase (IAD) belongs to the superfamily of glycyl radical enzymes (GREs). wikipedia.org GREs are prevalent in anaerobic bacteria and are crucial for catalyzing difficult chemical reactions in anoxic settings, such as the human gut. nih.govnih.govmit.edu These enzymes utilize a stable glycyl radical, located on a conserved glycine (B1666218) residue within the enzyme's polypeptide chain, to initiate catalysis. nih.govacs.org
The essential glycyl radical is not present from the outset but is installed post-translationally by a separate activating enzyme. nih.gov These activating enzymes are members of the radical S-adenosyl-L-methionine (rSAM) superfamily. nih.govnih.gov rSAM enzymes contain a specific iron-sulfur cluster, typically a [4Fe-4S] cluster, which binds S-adenosyl-L-methionine (SAM). nih.govnih.gov In a reductive process, the [4Fe-4S] cluster donates an electron to SAM, causing its cleavage into methionine and a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). nih.gov This potent radical then abstracts a hydrogen atom from the specific glycine residue on the target GRE (like IAD), generating the stable glycyl radical necessary for its catalytic activity. osti.govnih.gov This activation process links the metabolism of indoleacetates to the broader cellular machinery of radical-based enzymatic catalysis.
Table 2: Key Enzymes in the Indoleacetate to Skatole Pathway
| Enzyme/System | Class | Function | Mechanism | Reference |
|---|---|---|---|---|
| Indoleacetate Decarboxylase (IAD) | Glycyl Radical Enzyme (GRE) | Catalyzes the decarboxylation of indole-3-acetate to form skatole. | Uses a glycyl radical to initiate a non-oxidative radical decarboxylation via hydrogen atom abstraction. | nih.govwikipedia.orgacs.org |
| IAD Activating Enzyme | Radical S-Adenosyl-L-Methionine (rSAM) Enzyme | Generates the glycyl radical on IAD. | Uses a [4Fe-4S] cluster to reductively cleave SAM, producing a 5'-deoxyadenosyl radical that activates the GRE. | nih.govnih.gov |
Spectroscopic Characterization (e.g., NMR, MS)
Spectroscopic methods are fundamental to the structural confirmation of methyl 2-(1H-indol-3-yl)acetate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques employed for this purpose. While experimental spectra for the title compound are not widely published, data from closely related analogs, such as methyl 2-(1H-indol-3-yl)-2-oxoacetate, provide valuable insights into the expected spectral characteristics. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure by identifying the connectivity of atoms. The predicted ¹H NMR spectrum for methyl 2-(1H-indol-3-yl)acetate would show distinct signals for the protons on the indole ring, the methylene (B1212753) bridge, and the methyl ester group. hmdb.ca Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom in the molecule. hmdb.ca
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. The electron ionization mass spectrum of methyl 2-(1H-indol-3-yl)acetate is characterized by a molecular ion peak corresponding to its molecular weight, along with specific fragmentation patterns that aid in its identification. researchgate.nethmdb.ca
Interactive Data Table: Spectroscopic Data for Methyl 2-(1H-indol-3-yl)-2-oxoacetate tandfonline.com
| Technique | Observed Signals/Peaks |
| ¹H NMR | Signals corresponding to indole ring protons and methyl ester protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl and ester carbons. |
| IR (Infrared) | Characteristic absorption bands for N-H, C=O, and C-O stretching. |
| MS (Mass Spec) | Molecular ion peak and fragmentation pattern consistent with the structure. |
Chromatographic Separation and Detection Techniques
Chromatographic methods are essential for the separation and quantification of methyl 2-(1H-indol-3-yl)acetate from complex biological matrices.
GC-MS is a highly sensitive and specific technique for the quantitative analysis of volatile and semi-volatile compounds like methyl 2-(1H-indol-3-yl)acetate. The analysis of its parent compound, indole-3-acetic acid (IAA), by GC-MS often involves derivatization to form its methyl ester, which is the title compound. nih.gov This method allows for the monitoring of the protonated molecular ion and major fragment ions, enabling precise quantification. nih.gov For instance, in the analysis of IAA as its methyl ester, characteristic ions at m/z 190 (molecular ion) and m/z 130 (major fragment) are monitored. researchgate.netnih.gov The detection limits for such analyses can be in the picogram range. nih.gov
Interactive Data Table: Key GC-MS Parameters for Auxin Analysis nih.gov
| Parameter | Value/Description |
| Derivatization | Methylation to form the methyl ester. |
| Monitored Ions (m/z) | 190 (M⁺) and 130 (fragment) for methyl indole-3-acetate. |
| Detection Limit | As low as 1 picogram for standards. |
| Internal Standard | Deuterated analogs such as [²H₅]IAA are often used for accurate quantification. |
LC-ESI-MS/MS is another powerful technique for the analysis of plant hormones and their metabolites, including methyl 2-(1H-indol-3-yl)acetate. This method is particularly advantageous as it often does not require derivatization and can analyze a wide range of compounds with high sensitivity and specificity. researchgate.netcreative-proteomics.com The technique allows for the simultaneous quantification of multiple plant hormones and their conjugates in a single run, making it ideal for comprehensive hormone profiling. creative-proteomics.com In LC-ESI-MS/MS, the compound is first separated by liquid chromatography and then ionized by electrospray ionization before being detected by tandem mass spectrometry. nih.gov The fragmentation patterns observed in HRMS/MS spectra are key to identifying IAA metabolites in plant extracts. nih.gov
High-throughput screening (HTS) is employed to rapidly assess large libraries of chemical compounds for their biological activity. In the context of methyl 2-(1H-indol-3-yl)acetate, HTS assays are valuable for identifying novel plant growth regulators. researchgate.netnih.gov These screens typically involve monitoring specific phenotypic changes in model organisms like Arabidopsis thaliana in response to the applied compounds. nih.govresearchgate.net For example, a screen might look for compounds that promote hypocotyl elongation, a characteristic auxin response. nih.govpnas.org The development of automated and miniaturized assays allows for the efficient screening of thousands of compounds to discover new molecules with potential applications in agriculture and horticulture. researchgate.net
In Vitro and In Vivo Bioassay Development for Functional Studies
Bioassays are critical for determining the biological activity of methyl 2-(1H-indol-3-yl)acetate and understanding its function.
In Vitro Bioassays: A variety of in vitro bioassays are used to assess auxin-like activity. These include the stimulation of callus growth and root initiation in plant tissue culture. sigmaaldrich.com The response in these assays is typically dose-dependent and can be used to quantify the biological activity of the compound. Other common bioassays involve measuring the elongation of coleoptile segments or the inhibition of root growth at high concentrations. researchgate.net
In Vivo Functional Studies: In vivo studies with model organisms like Arabidopsis thaliana are essential to understand the physiological roles of methyl 2-(1H-indol-3-yl)acetate. It is believed that the methyl ester acts as a pro-hormone, being hydrolyzed by esterases in the plant to release the active auxin, indole-3-acetic acid. nih.gov Studies have shown that exogenously applied this compound (MeIAA) can mimic the effects of IAA, such as inhibiting primary root elongation and stimulating adventitious root development. nih.gov The differential effects of MeIAA on various plant organs are thought to be due to the varying expression and activity of specific esterases in different tissues. nih.gov
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties of methyl 2-(1H-indol-3-yl)acetate at a molecular level and to understand its interaction with biological targets.
Molecular Modeling and Docking: Molecular modeling techniques are used to predict the three-dimensional structure of methyl 2-(1H-indol-3-yl)acetate and to simulate its binding to auxin receptors, such as the TIR1 protein. srce.hr By performing molecular docking studies, researchers can predict the binding affinity and orientation of the compound within the receptor's active site. researchgate.net This information is valuable for understanding the structure-activity relationships of auxin analogs and for the rational design of new plant growth regulators. srce.hr Computational models can also help to explain the biological activity of different auxin derivatives and to predict their potential effects in plants. frontiersin.org
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. arinbjorn.is This technique is instrumental in understanding how a ligand like methyl 2-(1H-indol-3-yl)acetate might interact with a biological target, such as a protein or enzyme, at the atomic level. researchgate.netjocpr.com
Research on the parent compound, indole-3-acetate (I3A), has utilized molecular docking to explore its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. arinbjorn.is These simulations demonstrated that I3A can dock to the ATP binding cavity of VEGFR-2. arinbjorn.is This binding is significant because it suggests a mechanism of action where the compound could block the normal binding of ATP, thereby inhibiting the receptor's activity and downstream signaling pathways. arinbjorn.is
The process involves preparing the 3D structures of both the ligand (methyl 2-(1H-indol-3-yl)acetate) and the target protein. Docking algorithms then explore various possible binding poses, calculating a scoring function to estimate the binding affinity for each pose. arinbjorn.isjocpr.com The results can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. researchgate.net For indole derivatives in general, these protein-ligand interactions are fundamental in structure-based drug design, allowing researchers to analyze binding properties and predict the potential for enzyme inhibition. jocpr.com
Table 1: Summary of Molecular Docking Findings for Indole-3-Acetate (I3A)
| Target Protein | Binding Site | Predicted Interaction | Potential Outcome |
| VEGFR-2 | ATP Binding Cavity | Competitive binding against ATP | Inhibition of angiogenesis |
This data is based on studies of the parent compound, indole-3-acetic acid. arinbjorn.is
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. arinbjorn.is By simulating the movements and interactions of atoms and molecules over time, MD can assess the stability of a ligand-protein complex and characterize the conformational changes the protein may undergo upon binding. arinbjorn.is
In the context of indole-3-acetate and its interaction with VEGFR-2, MD simulations have been employed to simulate the entire atomic set of the solvated protein. arinbjorn.is Such simulations offer a comprehensive representation of the system, including the statistical distribution of the protein's various conformations. arinbjorn.is This approach is vital for understanding the protein's properties, stability, and conformational evolution. arinbjorn.is
The insights from MD are crucial for validating docking results. For instance, a ligand that appears to bind well in a static dock might prove unstable over time, dissociating from the binding pocket. MD simulations can track the ligand's position and orientation within the binding site over nanoseconds or longer, providing a more accurate assessment of the binding stability and the spatial probability distribution of the ligand. arinbjorn.is These simulations are considered a necessary step for confirming the docking properties of molecules like I3A with their targets. arinbjorn.is
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For methyl 2-(1H-indol-3-yl)acetate, SAR studies involve synthesizing and testing various analogs to identify which parts of the molecule are essential for its activity and how modifications affect its potency and selectivity. mdpi.com
The indole scaffold provides a versatile platform for chemical modification. Researchers can systematically alter different positions of the indole ring and the acetate side chain to probe their roles in biological interactions.
Key areas for modification and their potential impact include:
Substitutions on the Indole Ring: Introducing different functional groups onto the benzene (B151609) or pyrrole (B145914) part of the indole nucleus can significantly alter the molecule's electronic and steric properties.
Position 2: Adding a methyl group to form methyl 2-(2-methyl-1H-indol-3-yl)acetate or an acetyl group to create methyl 2-(2-acetyl-1H-indol-3-yl)acetate can influence the orientation of the side chain and introduce new interaction points. nih.govbldpharm.com
Position 5: The introduction of a methoxy (B1213986) group, as seen in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (a derivative related to the anti-inflammatory drug indomethacin), is known to be a key modification for inhibiting COX enzymes. nih.gov
Position 6: A methoxy group at this position, yielding methyl 2-(6-methoxy-1H-indol-3-yl)acetate, can influence electronic properties and affect biological interactions. Further modification, such as nitration at the C4 position of this analog, allows for a systematic exploration of how electron-withdrawing groups impact activity.
Modifications to the Acetate Side Chain: Changes to the ester group or the length of the acetate chain can affect the compound's solubility, metabolic stability, and ability to fit into a target's binding pocket.
By comparing the biological activities of these analogs, researchers can build a pharmacophore model. This model defines the essential structural features required for activity and guides the rational design of more potent and specific molecules. mdpi.com
Table 2: Examples of Analogs for SAR Studies of Methyl 2-(1H-indol-3-yl)acetate
| Compound Name | Modification from Parent Structure | Potential Influence |
| Methyl 2-(2-methyl-1H-indol-3-yl)acetate | Methyl group at C2 position | Steric bulk, hydrophobic interactions |
| Methyl 2-(2-acetyl-1H-indol-3-yl)acetate | Acetyl group at C2 position | Electronic properties, hydrogen bond acceptor |
| Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | Methoxy at C5, Methyl at C2, Ethyl ester | Lipophilicity, electronic properties, enzyme inhibition |
| Methyl 2-(6-methoxy-1H-indol-3-yl)acetate | Methoxy group at C6 position | Electronic properties, biological interactions |
Table of Compounds
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Activities
While methyl 2-(1H-indol-3-yl)acetate is recognized as an endogenous metabolite, its full spectrum of biological activities remains to be elucidated. medchemexpress.comglpbio.com Future research should focus on screening this compound and its derivatives against a wide array of biological targets. For instance, its structural similarity to indole-containing compounds with known medicinal applications, such as the non-steroidal anti-inflammatory drug indomethacin, suggests potential anti-inflammatory properties. nih.gov Investigations into its effects on various enzyme systems, receptor signaling pathways, and cellular processes are warranted. The synthesis of novel derivatives by modifying the indole (B1671886) ring or the acetate (B1210297) side chain could lead to the discovery of compounds with enhanced or entirely new biological functions. researchgate.netwildlife-biodiversity.com For example, the synthesis of hydrazone derivatives from related indole compounds has been explored to create new molecules with potential biological activities. wildlife-biodiversity.com Similarly, the creation of indole-fused derivatives has been shown to impact nitric oxide production, a key signaling molecule in various physiological and pathological processes. mdpi.com
Development of Therapeutic Agents and Pharmacological Applications
The potential of methyl 2-(1H-indol-3-yl)acetate and its analogs as therapeutic agents is a significant area for future exploration. A novel indole compound, {2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM), has demonstrated potent anticancer activity against hepatocellular carcinoma cells, including resistant variants. nih.gov This analog induced apoptosis and arrested the cell cycle, suggesting that methyl 2-(1H-indol-3-yl)acetate derivatives could be developed into effective anticancer drugs. nih.gov Further research should focus on optimizing the structure of these compounds to enhance their efficacy and pharmacokinetic properties. The synthesis and evaluation of derivatives, such as those with substitutions on the indole ring, could lead to more potent and selective therapeutic agents. nih.gov For instance, the synthesis of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate has been noted for its potential neuroprotective and anti-proliferative activities. nih.gov The development of such compounds as drug precursors is a promising avenue for pharmacological applications. mdpi.com
Mechanistic Elucidation of Biological Interactions
Understanding the precise molecular mechanisms by which methyl 2-(1H-indol-3-yl)acetate and its derivatives exert their biological effects is crucial for their development as therapeutic agents. In plants, it is considered an inactive form of the phytohormone indole-3-acetic acid (IAA) and its effects are likely mediated by its conversion to IAA by esterases. nih.govnih.gov The differential effects of methyl 2-(1H-indol-3-yl)acetate on various plant tissues are thought to be due to the varying expression and activity of these esterases. nih.gov In the context of cancer therapy, the analog MIAM was found to increase cellular reactive oxygen species (ROS) and act through the activation of specific signaling pathways involving NADPH oxidase 4 (NOX4) and Sirtuin3 (SIRT3). nih.gov Future studies should employ a range of biochemical and molecular biology techniques to identify the direct protein targets and signaling cascades modulated by these compounds. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays can be utilized to identify binding partners. Elucidating these mechanisms will provide a rational basis for the design of more effective and specific drugs.
Biotechnological Applications in Plant Science and Agriculture
Given its role as a precursor to the plant hormone auxin, methyl 2-(1H-indol-3-yl)acetate holds potential for various biotechnological applications in agriculture. Research has shown that it can influence plant development, including hypocotyl elongation and lateral root formation. nih.gov Future research could explore its use as a plant growth regulator to improve crop yield and quality. For instance, its application could be optimized to promote desirable traits such as enhanced root systems for better nutrient and water uptake. Furthermore, understanding the enzymes that convert methyl 2-(1H-indol-3-yl)acetate to active auxin can be exploited. nih.gov Genetic engineering of crops to modulate the expression of these esterases could provide a novel strategy for controlling plant growth and development in a tissue-specific manner. This could lead to the development of crops with improved agronomic characteristics.
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates.
- Catalysts : Microwave-assisted synthesis reduces reaction time and improves yield by 15–20% .
- Purification : Recrystallization or column chromatography is essential to achieve >95% purity, as impurities can skew bioactivity results .
How can researchers characterize methyl 2-(1H-indol-3-yl)acetate and confirm its structural integrity?
Basic Research Question
Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole proton environment (e.g., aromatic protons at δ 7.0–7.5 ppm) and acetate methyl group (δ 3.6–3.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak at m/z 203.2 (C₁₁H₁₁NO₂⁺) .
- HPLC : Quantifies purity; retention time varies with mobile phase (e.g., 8.2 min using 70:30 acetonitrile/water) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
What experimental protocols are used to evaluate the antimicrobial activity of methyl 2-(1H-indol-3-yl)acetate derivatives?
Basic Research Question
Methods :
- Agar Diffusion Assay : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 100 µg/mL .
- MIC Determination : Broth microdilution assays with serial dilutions (0.5–128 µg/mL); results are compared to positive controls (e.g., ampicillin) .
Q. Data Interpretation :
- Contradictions : Chloro-substituted analogs (e.g., 5-Cl derivative) show 4× higher activity than non-halogenated versions, but results vary by microbial strain .
How can researchers resolve contradictions in reported bioactivity data for methyl 2-(1H-indol-3-yl)acetate analogs?
Advanced Research Question
Strategies :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 5-Cl vs. 5-F) using a standardized assay platform (Table 1) .
- Metabolic Stability Testing : Assess cytochrome P450 interactions (e.g., CYP1A2 inhibition) to explain variability in in vivo vs. in vitro results .
Q. Table 1. Bioactivity Comparison of Indole Derivatives
| Compound | Substituent | MIC (µg/mL, S. aureus) | CYP1A2 Inhibition (%) |
|---|---|---|---|
| Methyl 2-(5-Cl-indol-3-yl)acetate | 5-Cl | 8.0 | 72 ± 5 |
| Methyl 2-(indol-3-yl)acetate | None | 32.0 | 22 ± 3 |
| Methyl 2-(5-F-indol-3-yl)acetate | 5-F | 16.0 | 58 ± 4 |
What mechanistic studies elucidate the compound’s interaction with biological targets?
Advanced Research Question
Approaches :
- Molecular Docking : Simulate binding to CYP1A2 (PDB ID: 2HI4) to identify key interactions (e.g., H-bonding with Thr124) .
- Flow Cytometry : Assess apoptosis induction in cancer cell lines (e.g., IC₅₀ = 18 µM in HeLa cells via caspase-3 activation) .
- Western Blotting : Measure downstream signaling proteins (e.g., p53, Bcl-2) to map pathways affected .
How can synthesis be optimized for scale-up in academic research settings?
Advanced Research Question
Optimization Strategies :
- Continuous Flow Reactors : Increase yield by 30% while reducing solvent waste .
- Automated Liquid Handling : Ensure reproducibility in multi-step syntheses (e.g., indole alkylation followed by esterification) .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .
What comparative studies highlight the uniqueness of methyl 2-(1H-indol-3-yl)acetate among indole derivatives?
Basic Research Question
Key Findings :
- Electron-Withdrawing Groups : Chloro substituents enhance antimicrobial activity but reduce solubility in aqueous buffers .
- Amino Derivatives : Methyl 2-amino-2-(5-Cl-indol-3-yl)acetate shows dual antiviral and anticancer activity, unlike non-amino analogs .
How should researchers address impurities generated during synthesis?
Advanced Research Question
Mitigation Methods :
- HPLC-MS Tracking : Identify byproducts (e.g., dimeric indole species at m/z 405.3) and adjust reaction stoichiometry .
- Recrystallization Solvent Optimization : Use ethyl acetate/hexane (3:1) to remove polar impurities .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
